Tirilazad (mesylate hydrate)
Description
Historical Context of Lazaroid Research and Development
The development of the "lazaroids," a class of 21-aminosteroids to which Tirilazad (B25892) belongs, was spurred by the observation that the therapeutic benefits of corticosteroids like methylprednisolone (B1676475) in central nervous system (CNS) injuries were independent of their glucocorticoid receptor activity. oup.com This led researchers at the Upjohn Company (now part of Pfizer) to synthesize steroid analogues that lacked hormonal side effects but retained the ability to inhibit lipid peroxidation. oup.compatsnap.com Early attempts with analogues that had modifications at the 11-β-hydroxy group showed weak lipid peroxidation inhibition. oup.com The breakthrough came with the development of the 21-aminosteroids, which demonstrated potent antioxidant and membrane-stabilizing properties. oup.com Tirilazad mesylate (designated U-74006F) was selected from this group for further clinical development. oup.com
Classification and Chemical Parentage within 21-Aminosteroids
Tirilazad is classified as a 21-aminosteroid, a synthetic analogue of steroidal hormones. oup.com Unlike its parent compounds, it is a nonglucocorticoid, meaning it does not possess the hormonal activities associated with corticosteroids. medchemexpress.commedchemexpress.com Its chemical structure is specifically designed to target the process of lipid peroxidation. patsnap.commedchemexpress.com The structure includes a steroid backbone which provides lipophilicity, allowing it to intercalate into cell membranes, and a piperazinyl-pyrimidinyl-pyrrolidinyl side chain at the 21-position, which is crucial for its antioxidant activity. oup.com Tirilazad mesylate hydrate (B1144303) is the monomethanesulfonate salt, monohydrate form of the parent compound, Tirilazad. ncats.io
Table 1: Chemical Identity of Tirilazad Mesylate Hydrate
| Property | Value |
| IUPAC Name | 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate monohydrate ncats.iosemanticscholar.org |
| Synonyms | U-74006F, Freedox ncats.iomedkoo.com |
| Molecular Formula | C39H58N6O6S |
| Molecular Weight | 720.97 g/mol medkoo.com |
Overview of Research Trajectory and Shifting Paradigms
The research on Tirilazad has been extensive, initially showing great promise in preclinical models of various neurological injuries. In animal models of CNS trauma and ischemia, Tirilazad demonstrated significant neuroprotective effects by reducing brain damage. medkoo.com These promising preclinical results led to numerous clinical trials for conditions such as acute ischemic stroke, subarachnoid hemorrhage, and traumatic brain and spinal cord injuries. ahajournals.orgnih.gov
However, the translation from preclinical success to clinical efficacy in humans proved challenging. Clinical trials for acute ischemic stroke and head injury did not demonstrate the expected benefits, with some studies even suggesting a lack of efficacy or potential for worsening outcomes. medkoo.comnih.govncats.io The reasons for this discrepancy are thought to be multifactorial, including difficulties in achieving therapeutic drug concentrations in the human brain. nih.gov
Despite these setbacks, research in the context of subarachnoid hemorrhage was more encouraging. Some studies showed that Tirilazad could reduce the incidence of vasospasm, a dangerous complication of subarachnoid hemorrhage. nih.gov This led to its approval for this indication in several European countries. nih.gov
The journey of Tirilazad research highlights a significant paradigm shift in the development of neuroprotective drugs. The initial focus on a single mechanism of action, lipid peroxidation inhibition, has evolved to a more nuanced understanding that successful neuroprotection likely requires a multi-targeted approach. The challenges faced with Tirilazad have underscored the complexities of translating findings from animal models to human clinical trials in the context of heterogeneous and complex neurological injuries.
Table 2: Key Research Findings for Tirilazad
| Research Area | Key Findings |
| Mechanism of Action | Inhibits iron-dependent lipid peroxidation through free radical scavenging and membrane stabilization. oup.comnih.gov |
| Preclinical Studies | Showed neuroprotective effects in animal models of CNS trauma and ischemia. medkoo.com |
| Clinical Trials (Stroke) | Failed to show benefit and, in some cases, worsened outcomes in human trials. ahajournals.orgncats.io |
| Clinical Trials (Subarachnoid Hemorrhage) | Demonstrated a reduction in vasospasm in some studies. nih.govnih.gov |
| Clinical Trials (Spinal Cord Injury) | Did not show significant improvement in neurological outcomes. ebm-journal.org |
Structure
3D Structure of Parent
Properties
CAS No. |
111793-42-1 |
|---|---|
Molecular Formula |
C39H58N6O6S |
Molecular Weight |
739.0 g/mol |
IUPAC Name |
(8S,10S,13S,14S,16R,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C38H52N6O2.CH4O3S.H2O/c1-26-22-31-29-9-8-27-23-28(45)10-12-37(27,2)30(29)11-13-38(31,3)35(26)32(46)25-41-18-20-43(21-19-41)34-24-33(42-14-4-5-15-42)39-36(40-34)44-16-6-7-17-44;1-5(2,3)4;/h10-12,23-24,26,29,31,35H,4-9,13-22,25H2,1-3H3;1H3,(H,2,3,4);1H2/t26-,29-,31+,35-,37+,38+;;/m1../s1 |
InChI Key |
NTRLSGIBUFLYST-VFTWSTDHSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@H]1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)CN5CCN(CC5)C6=NC(=NC(=C6)N7CCCC7)N8CCCC8)C)C.CS(=O)(=O)O.O |
Other CAS No. |
149042-61-5 |
Related CAS |
110101-67-2 (Parent) 110101-66-1 (Parent) 75-75-2 (Parent) |
Synonyms |
21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methylpregna-1,4,9(11)-triene-3,20-dione monomethane sulfonate Freedox pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-16-methyl-, (16alpha)-, monomethanesulfonate tirilazad tirilazad mesylate tirilazad mesylate hydrate U 74006F U-74006 U-74006F U74006F |
Origin of Product |
United States |
Mechanistic Investigations of Tirilazad Mesylate Hydrate
Antioxidant Properties and Reactive Oxygen Species Scavenging
The primary mechanism of Tirilazad (B25892) is its ability to counteract oxidative stress by inhibiting lipid peroxidation and scavenging harmful free radicals. patsnap.com Reactive oxygen species (ROS) are highly reactive molecules, including free radicals like superoxide (B77818), hydroxyl, and peroxyl radicals, which are generated during normal metabolic processes and in excess following tissue injury. nih.govmdpi.com Tirilazad's antioxidant action helps to mitigate the cellular damage caused by these species. The compound is a potent scavenger of free radicals, which reduces the concentration of ROS and prevents the subsequent cascade of cellular damage. patsnap.com
Inhibition of Lipid Peroxidation Pathways
Tirilazad is a potent inhibitor of lipid peroxidation, a destructive chain reaction where free radicals attack lipids within cell membranes, leading to cellular damage. patsnap.com This process is particularly significant in the secondary injury cascade following CNS trauma. By interrupting this process, Tirilazad helps maintain the integrity and function of cells, especially neurons which are rich in phospholipid membranes. Its lipophilic 21-aminosteroid structure allows it to integrate deeply into lipid bilayers.
A crucial aspect of Tirilazad's action is its potent inhibition of iron-dependent lipid peroxidation. nih.govmedkoo.comnih.gov Oxygen radical-induced, iron-catalyzed lipid peroxidation is a key factor in the secondary damage seen in conditions like subarachnoid hemorrhage. nih.gov Tirilazad, also known as U-74006F, was developed as a potent inhibitor of this specific pathway. nih.govmedkoo.com Research has shown its efficacy in protecting cultured neurons from iron-induced lipid peroxidative injury. nih.gov In one study, fetal mouse spinal cord cells pretreated with Tirilazad showed enhanced survival when exposed to ferrous ammonium (B1175870) sulfate, which induces iron-dependent injury. nih.gov
Tirilazad directly scavenges several types of radicals, most notably lipid peroxyl (LOO•) and hydroxyl (•OH) radicals. ahajournals.orgahajournals.org By donating electrons, it converts lipid peroxyl and alkoxyl (LO•) radicals into more stable hydroperoxides (LOOH). This action interrupts the propagation stage of the lipid peroxidation chain reaction. nih.gov Studies have quantified its scavenging efficiency against various radical species. For instance, in rat cortical homogenates, the IC₅₀ for scavenging hydroxyl radicals was 3.2 µM, while for peroxyl radicals in lipid bilayers, it was 0.8 µM. Furthermore, research has demonstrated that Tirilazad can prevent the dramatic increase in hydroxyl radical formation that occurs immediately after head trauma. ahajournals.orgnih.gov
Tirilazad Scavenging Efficiency (IC₅₀)
| Radical Species | Scavenging Efficiency (IC₅₀) | Biological Matrix | Source |
|---|---|---|---|
| Hydroxyl (•OH) | 3.2 µM | Rat cortical homogenates | |
| Peroxyl (LOO•) | 0.8 µM | Lipid bilayers | |
| Superoxide (O₂⁻) | >100 µM | Aqueous phase |
Role in Iron-Dependent Lipid Peroxidation
Preservation of Endogenous Antioxidant Systems
Beyond its direct radical-scavenging activity, Tirilazad also helps to preserve the body's own antioxidant defenses. nih.govahajournals.orgahajournals.org This includes maintaining the levels of crucial endogenous antioxidants that are depleted during oxidative stress. ahajournals.org
Tirilazad has been shown to protect levels of Vitamin E (α-tocopherol) and Vitamin C (ascorbic acid) during ischemia-reperfusion injury. ahajournals.orgnih.gov Vitamin E, a lipid-soluble antioxidant, is the primary chain-breaking antioxidant within cell membranes. Tirilazad's ability to scavenge lipid peroxyl radicals spares endogenous Vitamin E. nih.gov
In a study on gerbils subjected to brain ischemia and reperfusion, brain concentrations of both Vitamin C and Vitamin E decreased. nih.gov Administration of Tirilazad prevented the decrease in both vitamins after 2 hours of reperfusion. nih.gov After 24 hours, Vitamin E levels remained protected, although Vitamin C levels showed a pronounced decrease, suggesting a complex interaction over time. nih.gov This preservation of brain Vitamin E is a key indicator of Tirilazad's ability to inhibit post-ischemic lipid peroxidation. ahajournals.org
Effect of Tirilazad on Brain Antioxidant Vitamin Levels Post-Ischemia
| Time Post-Reperfusion | Effect on Vitamin E (α-tocopherol) | Effect on Vitamin C (Ascorbic Acid) | Source |
|---|---|---|---|
| 2 hours | Protected (Decrease prevented) | Protected (Decrease prevented) | nih.gov |
| 24 hours | Protected | Decreased | nih.gov |
Membrane Stabilization Mechanisms
Tirilazad exerts a potent cell membrane-stabilizing effect, which is a critical component of its cytoprotective action. researchgate.net Being highly lipophilic, the compound has a strong affinity for and incorporates into the lipid bilayer of cell membranes. researchgate.netoup.com
Once integrated into the membrane, the positively charged piperazine (B1678402) nitrogen of the Tirilazad molecule interacts with the negatively charged phosphate (B84403) head groups of the membrane phospholipids. researchgate.netoup.com This interaction, along with the presence of the bulky 21-amino steroid structure near the membrane surface, compresses the phospholipid head groups. researchgate.netoup.com This compression reduces membrane fluidity and limits the mobility of lipid peroxyl radicals within the membrane. researchgate.net By restricting the movement of these radicals, Tirilazad minimizes their ability to interact with and damage neighboring fatty acids, thus inhibiting the propagation of lipid peroxidation. researchgate.net This membrane-stabilizing action is considered a dominant mechanism, particularly in non-neural tissues.
Summary of Tirilazad's Mechanistic Actions
| Mechanism | Description | Key Findings / Effects | Source |
|---|---|---|---|
| Inhibition of Lipid Peroxidation | Interrupts the chain reaction of free radicals attacking membrane lipids. | Reduced phosphatidylcholine hydroperoxide (PCOOH) levels in cerebral arteries by 42% in a primate model. | ahajournals.org |
| Radical Scavenging | Directly neutralizes reactive oxygen species. | Effectively scavenges lipid peroxyl and hydroxyl radicals. | ahajournals.org |
| Preservation of Antioxidants | Spares endogenous antioxidants like Vitamin E and C. | Prevents the depletion of brain Vitamin E during post-ischemic conditions. | nih.govahajournals.org |
| Membrane Stabilization | Integrates into the lipid bilayer, reducing fluidity and radical mobility. | The piperazine nitrogen interacts with phospholipid head groups, compressing the membrane. | researchgate.netoup.com |
Integration into Lipid Bilayers
Tirilazad is a lipophilic compound, a characteristic that grants it a high affinity for cell membranes. oup.comresearchgate.net This property allows it to readily integrate into the lipid bilayer of cellular membranes. oup.comresearchgate.net The steroid backbone of the molecule localizes within the hydrophobic core of the membrane. nih.gov This insertion into the membrane is a critical first step for its subsequent interactions and membrane-stabilizing effects. patsnap.comscireproject.com By positioning itself within the bilayer, Tirilazad can effectively interfere with the propagation of lipid peroxidation. scireproject.comresearchgate.net
Physicochemical Interactions with Membrane Components (e.g., Phosphate Head Groups)
Once integrated into the lipid bilayer, Tirilazad engages in specific physicochemical interactions with membrane components. A key interaction involves its positively charged piperazine nitrogen atom and the negatively charged phosphate-containing head groups of the membrane phospholipids. oup.comresearchgate.netnih.gov This electrostatic interaction anchors the molecule within the membrane interface. researchgate.net The presence of the bulky 21-amino moiety near the membrane surface leads to the compression of the phospholipid head groups. oup.comresearchgate.net
Regulation of Membrane Fluidity
The integration of Tirilazad and its interaction with phospholipid head groups result in a significant alteration of the physical state of the cell membrane. Specifically, Tirilazad has been shown to decrease membrane fluidity. ahajournals.orgnih.gov This "membrane-stabilizing" effect is crucial to its mechanism of action. oup.comresearchgate.net By reducing the fluidity, Tirilazad restricts the movement of lipid peroxyl radicals within the membrane. oup.comresearchgate.net This spatial constraint limits the ability of these reactive radicals to interact with adjacent fatty acid chains, thereby inhibiting the chain reaction of lipid peroxidation. oup.comresearchgate.net
Table 1: Physicochemical Effects of Tirilazad on Lipid Bilayers
| Feature | Description | Implication | Source |
|---|---|---|---|
| Integration | The lipophilic steroid structure inserts into the hydrophobic core of the lipid bilayer. | Positions the molecule for interaction with membrane components and radicals. | oup.com, researchgate.net, nih.gov |
| Physicochemical Interaction | The positively charged piperazine nitrogen interacts electrostatically with negatively charged phosphate head groups. | Anchors the molecule and compresses phospholipid head groups. | oup.com, researchgate.net, researchgate.net |
| Membrane Fluidity | Decreases the fluidity of the lipid bilayer. | Restricts the lateral movement of lipid peroxyl radicals, inhibiting the propagation of lipid peroxidation. | ahajournals.org, nih.gov, researchgate.net |
Modulation of Cellular Signaling and Homeostasis
Beyond its direct effects on the cell membrane, Tirilazad also modulates critical cellular processes, including inflammatory responses and calcium homeostasis, which are often dysregulated following cellular injury.
Effects on Intracellular Calcium Homeostasis
Dysregulation of intracellular calcium is a hallmark of cell injury and death. patsnap.comfrontiersin.org Tirilazad has been shown to preserve post-injury calcium homeostasis. patsnap.comnih.gov In experimental models of ischemia, Tirilazad treatment improved the recovery of extracellular calcium concentrations following reperfusion. nih.gov This effect is thought to be secondary to its membrane-protective actions. By inhibiting lipid peroxidation and stabilizing the membrane, Tirilazad helps to preserve the function of cellular mechanisms responsible for reversing the large, ischemia-induced influx of calcium into the cell. nih.gov
Comparative Analysis of Mechanisms with Other Antioxidants
The mechanism of Tirilazad distinguishes it from other classes of antioxidants, such as corticosteroids and certain radical scavengers.
Unlike glucocorticoids such as methylprednisolone (B1676475), Tirilazad lacks hormonal effects. nih.gov While methylprednisolone's neuroprotective function is partly attributed to inhibiting lipid peroxidation, Tirilazad is a much more potent antioxidant. scireproject.com
Tirilazad's mechanism shares similarities with the endogenous antioxidant Vitamin E (α-tocopherol). nih.gov Both can scavenge lipid peroxyl radicals. nih.gov However, Tirilazad's distinct ability to embed within and stabilize the cell membrane provides an additional layer of protection by physically hindering the propagation of radical chain reactions, an effect not as pronounced with Vitamin E. oup.comresearchgate.netahajournals.org Furthermore, studies have shown that by inhibiting lipid peroxidation, Tirilazad helps to preserve the levels of endogenous antioxidants like Vitamin E in the brain following ischemic injury. nih.gov
Table 2: Comparative Mechanistic Analysis of Tirilazad and Other Antioxidants
| Antioxidant | Primary Mechanism | Membrane Interaction | Key Effects | Source |
|---|---|---|---|---|
| Tirilazad | Inhibition of lipid peroxidation via radical scavenging and membrane stabilization. | Integrates into lipid bilayer, interacts with phosphate head groups, decreases fluidity. | Potent antioxidant, preserves calcium homeostasis, anti-inflammatory. | oup.com, ahajournals.org, patsnap.com, nih.gov |
| Vitamin E (α-tocopherol) | Scavenging of lipid peroxyl radicals. | Resides within the lipid bilayer. | Chain-breaking antioxidant. | nih.gov |
| Methylprednisolone | Glucocorticoid receptor-mediated anti-inflammatory effects; some lipid peroxidation inhibition. | Less pronounced membrane interaction compared to Tirilazad. | Anti-inflammatory, but with hormonal side effects; less potent antioxidant than Tirilazad. | scireproject.com |
Preclinical Research on Tirilazad Mesylate Hydrate in Injury Models
Experimental Models of Central Nervous System Injury
Preclinical studies have broadly evaluated Tirilazad's neuroprotective capabilities across a spectrum of CNS injury models, including traumatic brain injury, spinal cord injury, and ischemic stroke. ahajournals.orgnih.gov
Free radical-induced oxidative damage, particularly membrane lipid peroxidation, is a well-established secondary injury mechanism in preclinical models of traumatic brain injury (TBI). capes.gov.br Tirilazad (B25892) was developed to counter these effects. capes.gov.br The compound was extensively tested in various TBI animal models where it was shown to exert neuroprotective and vasoprotective effects, reportedly enhancing neurological recovery and survival. nih.govfrontiersin.org
The primary mechanism investigated in these models is Tirilazad's ability to inhibit lipid peroxidation, scavenge free radicals, and stabilize cell membranes, thereby reducing the cascade of cellular damage that follows the initial trauma. patsnap.compatsnap.comcapes.gov.br
Table 1: Summary of Tirilazad Research in Preclinical TBI Models
| Injury Model Type | Key Pathophysiology Targeted | Reported Preclinical Findings |
|---|
Similar to TBI, secondary injury mechanisms involving oxidative stress and lipid peroxidation play a crucial role in the pathophysiology of spinal cord injury (SCI). Tirilazad was investigated in experimental SCI models for its potential to mitigate this damage. ahajournals.orgpatsnap.com As a potent inhibitor of lipid peroxidation, it was studied for its ability to preserve neural tissue following the primary injury. patsnap.commdpi.com
Preclinical studies demonstrated that Tirilazad had neuroprotective effects in animal models of SCI. ahajournals.org Its mechanism of action in these models is attributed to its function as a 21-aminosteroid that attenuates the peroxidation of neuronal lipid membranes, thereby stabilizing membranes and scavenging harmful free radicals. mdpi.comsurgicalneurologyint.com
Table 2: Summary of Tirilazad Research in Preclinical SCI Models
| Injury Model Type | Key Pathophysiology Targeted | Reported Preclinical Findings |
|---|
Tirilazad has been extensively studied in animal models of ischemic stroke. nih.gov During ischemia and reperfusion, the generation of free radicals contributes significantly to cerebral injury through lipid peroxidation. ahajournals.org Tirilazad's antioxidant properties were proposed to counteract this damage. ahajournals.org
Numerous preclinical studies have evaluated Tirilazad in models of focal cerebral ischemia, which often involve the occlusion of the middle cerebral artery (MCAO) to mimic human stroke. A systematic review and meta-analysis that included 18 preclinical studies involving 544 animals concluded that Tirilazad demonstrated substantial efficacy in these models. ahajournals.orgkarger.commdpi.com The analysis found that, on average, Tirilazad reduced infarct volume by 29.2% and improved neurobehavioral scores by 48.1%. ahajournals.orgkarger.commdpi.com
However, the efficacy was not uniform across all studies. Research in rat models showed that Tirilazad had a cytoprotective effect after transient focal ischemia but not permanent focal ischemia. Conversely, one study in a cat model of transient focal ischemia involving 90 minutes of MCAO followed by reperfusion found that Tirilazad did not ameliorate the resulting infarct volume.
Table 3: Research Findings in Focal Cerebral Ischemia Models
| Animal Model | Ischemia Type | Key Findings | Citation |
|---|---|---|---|
| Meta-Analysis (18 studies, 544 animals) | Focal Ischemia | Reduced infarct volume by 29.2%; Improved neurobehavioral score by 48.1%. | ahajournals.orgkarger.commdpi.com |
| Rats (Wistar and Spontaneously Hypertensive) | Transient MCAO (2 hours) | Reduced cortical infarction. | ahajournals.org |
| Rats | Permanent MCAO | Did not reduce ischemic brain damage. | ahajournals.org |
While Tirilazad has been noted to attenuate CNS injury in models of global ischemia, specific preclinical studies detailing its efficacy and outcomes in these particular models are not as extensively reported in the literature as those for focal ischemia. researchgate.net These models typically involve a temporary interruption of blood flow to the entire brain.
The damage that occurs upon the restoration of blood flow to ischemic tissue, known as ischemia-reperfusion injury, is a critical area of stroke research. This process is heavily mediated by oxidative stress. Tirilazad's mechanism is particularly relevant to this phase of injury.
Studies have shown that Tirilazad can attenuate early brain edema associated with reperfusion in a primate model of focal ischemia. This effect is attributed to the inhibition of microvascular endothelial lipid peroxidation. researchgate.net Furthermore, in a gerbil model of transient focal ischemia, the neuroprotective efficacy of Tirilazad was correlated with a significant reduction in the accumulation of neutrophils in the brain parenchyma during the reperfusion phase. This suggests that one of Tirilazad's mechanisms involves limiting the inflammatory component of reperfusion injury. ahajournals.org
Global Cerebral Ischemia Studies
Subarachnoid Hemorrhage Models
Tirilazad mesylate has been extensively evaluated in various animal models of subarachnoid hemorrhage (SAH), a condition where bleeding into the space surrounding the brain can lead to severe secondary complications. ncats.io Preclinical research has focused on the drug's potential to mitigate these secondary injuries, which include cerebral vasospasm, disrupted blood flow, and neuronal damage. ncats.ioscirp.org Animal models, ranging from rodents to primates, have been instrumental in investigating the mechanisms and efficacy of Tirilazad in the context of SAH. nih.govnih.govnih.gov
A primary and life-threatening complication of SAH is delayed cerebral vasospasm, the narrowing of cerebral arteries, which can lead to ischemic brain damage. oup.comnih.gov Multiple preclinical studies have demonstrated that Tirilazad can effectively ameliorate cerebral vasospasm in animal models of SAH. scirp.orgcapes.gov.brnih.govnih.gov
The proposed mechanism for this effect is the inhibition of iron-dependent lipid peroxidation in the vascular wall. ncats.iooup.comahajournals.org Following SAH, the breakdown of blood in the subarachnoid space releases products that catalyze the formation of free radicals, leading to lipid peroxidation and subsequent arterial constriction. scirp.orgahajournals.org Tirilazad, a potent inhibitor of lipid peroxidation, is believed to counteract this process. ahajournals.orgnih.gov
In a primate model of SAH, Tirilazad treatment significantly attenuated the degree of vasospasm in cerebral arteries compared to a placebo group. nih.govahajournals.org This effect was correlated with a significant reduction in phosphatidylcholine hydroperoxide (PCOOH), a direct product of lipid peroxidation, within the arterial walls of the treated animals. nih.govahajournals.org This suggests that the inhibition of PCOOH formation in the artery wall may be a key mechanism behind Tirilazad's efficacy against vasospasm. nih.gov A systematic review and meta-analysis of animal studies further confirmed that Tirilazad was among the effective pharmacological agents for reducing angiographic vasospasm. nih.gov
| Parameter | Placebo Group | Tirilazad Group | Significance |
|---|---|---|---|
| Degree of Cerebral Vasospasm | Significant Vasospasm Occurred | Significantly Attenuated | P<0.005 nih.gov |
| Phosphatidylcholine Hydroperoxide (PCOOH) in Cerebral Arteries | Significantly Higher Levels | Significantly Lower Levels (Eliminated) | P<0.025 nih.gov |
The consequences of SAH extend to the microvasculature, leading to decreased microvascular perfusion, which contributes to ischemic brain damage. ncats.io Tirilazad's protective effects are thought to involve the preservation of the microvascular endothelium. nih.gov By inhibiting lipid peroxidation, Tirilazad helps maintain endothelial function, which is crucial for regulating cerebral blood flow (CBF) and preventing microvascular hypoperfusion. scirp.orgoup.com
While some reports suggest Tirilazad ameliorates vasospasm and improves cerebral blood flow, direct evidence from preclinical studies presents a complex picture. scirp.org For instance, in the same primate model where Tirilazad significantly reduced vasospasm, there were no significant differences in regional cerebral blood flow between the treated and placebo groups. nih.gov This finding suggests that the relationship between large artery vasospasm and regional blood flow is not straightforward and that other factors, such as microcirculatory dysfunction, play a critical role. ahajournals.orgfrontiersin.org Tirilazad is known to concentrate in vascular endothelial cell membranes, indicating an endothelial site of action which may be key to preserving microvascular function even if global CBF measurements are not significantly altered. oup.comnih.gov
Attenuation of Cerebral Vasospasm
Observed Neuroprotective and Cytoprotective Effects in Animal Studies
Tirilazad has been identified as a potent cytoprotective agent, with neuroprotective properties demonstrated in various animal models of acute cerebral ischemia. ncats.iocochranelibrary.comcochrane.org Its primary mechanism involves scavenging free radicals and stabilizing cell membranes against lipid peroxidation, thereby protecting neuronal cells from ischemic injury. ncats.io
Studies investigating Tirilazad's ability to reduce neuronal death in specific, vulnerable brain regions have yielded mixed results. While it has been shown to reduce cortical infarction, its efficacy in protecting highly sensitive neuronal populations, such as the hippocampal CA1 neurons, is less clear. oup.com
In one study using a rat model of global ischemia with severe acidosis, post-treatment with Tirilazad resulted in less neuronal injury in the cortex but failed to show improvement in the hippocampal CA1 region. ahajournals.org Similarly, other research has indicated that due to its limited penetration into the brain parenchyma, Tirilazad has generally failed to affect delayed neuronal damage in the selectively vulnerable hippocampal CA1 and striatal regions. nih.gov This suggests that while Tirilazad offers protection, particularly at the vascular level, its ability to directly salvage all neuronal populations post-SAH may be limited.
Disruption of the blood-brain barrier (BBB) is a critical event in the early phase of brain injury after SAH, leading to vasogenic edema and further neuronal damage. ncats.io Preclinical studies have consistently shown that Tirilazad is effective in preserving BBB integrity. oup.com The drug is highly concentrated in vascular endothelial cells, which form the primary structure of the BBB. oup.comnih.gov By protecting these cells from oxidative damage, Tirilazad helps to prevent the increase in BBB permeability that occurs after SAH. oup.com
A study in a rat model of SAH demonstrated that Tirilazad significantly reduced BBB damage, as measured by Evans blue extravasation. nih.gov The effect was observed in both male and female rats, suggesting the protective mechanism on the BBB is not significantly affected by gender in this species. nih.gov The metabolite of Tirilazad, U-89678, has also been shown to be potent in reducing BBB damage in SAH models.
| Treatment Group | Reduction in BBB Damage (Male) | Reduction in BBB Damage (Female) |
|---|---|---|
| Tirilazad (0.3 mg/kg) | 43.4% | 48.0% |
| Tirilazad (1.0 mg/kg) | 33.1% | 29.1% |
| Tirilazad (3.0 mg/kg) | 28.0% | 23.8% |
Data adapted from a study measuring Evan's blue extravasation at 3 hours post-hemorrhage. nih.gov
Attenuation of Oxidative Tissue Toxicity
Tirilazad (mesylate hydrate) is a synthetic, non-glucosorticoid 21-aminosteroid that has been extensively studied for its potent antioxidant properties and its ability to inhibit lipid peroxidation. patsnap.comnih.gov This mechanism is central to its neuroprotective effects observed in various preclinical injury models. patsnap.com The compound's primary action involves scavenging harmful free radicals, particularly lipid peroxyl radicals, and stabilizing cell membranes to prevent the propagation of lipid peroxidation. nih.gov
The process of lipid peroxidation, initiated by reactive oxygen species, leads to a destructive chain reaction that damages the lipid components of cell membranes. patsnap.com This is particularly detrimental in the central nervous system, which is rich in polyunsaturated fatty acids and highly susceptible to oxidative stress. patsnap.com Tirilazad's lipophilic nature allows it to be incorporated into lipid bilayers, where it can effectively interrupt these damaging chain reactions. oup.com
Research has demonstrated that tirilazad's mechanism of action is twofold: it acts as a free radical scavenger and a membrane stabilizer. oup.com By donating electrons, it neutralizes lipid peroxyl and alkoxyl radicals. Simultaneously, its interaction with the phospholipid head groups of cell membranes reduces membrane fluidity, which in turn limits the propagation of lipid radicals. oup.com This dual action helps to preserve the integrity of the blood-brain barrier and reduce secondary injury following an initial traumatic or ischemic event. patsnap.comoup.com
In various animal models of neurological injury, tirilazad has been shown to reduce markers of oxidative stress, such as malondialdehyde. Its ability to mitigate oxidative damage has been linked to improved outcomes in these preclinical settings.
Animal Species and Models Utilized in Preclinical Research
The preclinical evaluation of tirilazad has involved a range of animal species and injury models to assess its neuroprotective efficacy. These studies have been crucial in understanding the compound's potential therapeutic applications.
Rodent Models (e.g., Rat, Gerbil, Mouse)
Rodent models have been central to the preclinical investigation of tirilazad, particularly in the context of stroke and traumatic brain injury. nih.govdovepress.com Rats, mice, and gerbils have been utilized in various experimental paradigms. nih.gov
A common model used is the transient middle cerebral artery occlusion (MCAO) in rats, which mimics ischemic stroke. In these studies, tirilazad demonstrated a significant reduction in infarct volume and improved neurobehavioral scores. ahajournals.orgahajournals.orgnih.gov A meta-analysis of 18 studies involving 544 animals, predominantly rodents, found that tirilazad reduced infarct volume by an average of 29.2% and improved neurobehavioral scores by 48.1%. ahajournals.orgahajournals.orgnih.gov
In models of traumatic brain injury in rats, tirilazad has also shown protective effects. nih.gov Furthermore, in vitro studies using cultured rat embryonic mesencephalic neurons found that tirilazad promoted the survival of these cells. researchgate.net Specifically, a 140% increase in the number of tyrosine hydroxylase-immunopositive neurons was observed in cultures treated with tirilazad compared to control cultures. researchgate.net
The choice of rodent strain has been noted as a factor influencing experimental outcomes. For instance, Sprague-Dawley rats are the most commonly used strain in preclinical stroke studies. dovepress.com
| Rodent Model | Key Findings |
| Rat (Transient Middle Cerebral Artery Occlusion) | Reduced cortical infarction by 29.2% and improved neurobehavioral scores by 48.1%. ahajournals.orgahajournals.org |
| Rat (Traumatic Brain Injury) | Demonstrated gender-specific efficacy, particularly in male rodents. |
| Rat (in vitro embryonic neurons) | Increased survival of tyrosine hydroxylase-immunopositive neurons by 140%. researchgate.net |
| Mouse (Retinal Degeneration) | Used as a model for retinitis pigmentosa to study transplant survival. researchgate.net |
Primate Models
Non-human primate models have also been employed in the preclinical assessment of tirilazad, offering a translational bridge to human studies due to their closer physiological and anatomical similarity to humans. ahajournals.org These models have been particularly valuable in studying subarachnoid hemorrhage (SAH) and stroke. nih.gov
In primate models of SAH, tirilazad treatment was associated with a reduction in delayed cerebral vasospasm, a serious complication of SAH. oup.com Specifically, in one study, tirilazad reduced phosphatidylcholine hydroperoxide levels in cerebral arteries by 42%, which correlated with a 58% reduction in the severity of vasospasm.
Marmosets and baboons have been used in models of ischemic stroke. frontiersin.orgahajournals.org Studies in marmosets with MCAO showed neurological improvements with tirilazad treatment. frontiersin.org Primate models are considered important for evaluating stroke recovery drugs, and species like the macaque monkey are seen as ideal for such studies due to their gyrencephalic brains, which are structurally similar to human brains. ahajournals.org
| Primate Model | Key Findings |
| Primate (Subarachnoid Hemorrhage) | Reduced phosphatidylcholine hydroperoxide levels by 42% and vasospasm severity by 58%. |
| Marmoset (Middle Cerebral Artery Occlusion) | Demonstrated neurological improvement. frontiersin.org |
Methodological Considerations in Tirilazad Mesylate Hydrate Research
In Vitro Experimental Approaches
In vitro studies, conducted outside of a living organism, have been fundamental in dissecting the direct cellular and molecular effects of Tirilazad (B25892). These controlled laboratory experiments allow for precise manipulation of variables and detailed observation of the compound's impact on specific biological processes.
Cell Culture Models (e.g., Cultured Endothelial Cells)
Cell culture models serve as a vital tool for understanding how Tirilazad interacts with specific cell types relevant to neurological injury. nih.gov Cultured endothelial cells, which form the inner lining of blood vessels, are of particular interest. nih.gov The vascular endothelium is a significant producer of superoxide (B77818) radicals and hydrogen peroxide, and its dysfunction is a key element in the pathology of conditions like subarachnoid hemorrhage. ahajournals.org By exposing cultured endothelial cells to Tirilazad, researchers can directly observe its effects on cellular integrity and function in a controlled environment. nih.govahajournals.org
Studies have utilized various cell culture models, including primary brain endothelial cells and immortalized brain endothelial cell lines, to investigate the blood-brain barrier. frontiersin.org For instance, research on rat and human embryonic mesencephalic neurons in culture has demonstrated that Tirilazad mesylate can promote their survival. researchgate.net In these experiments, dissociated mesencephalic cell suspensions were treated with Tirilazad, and the viability of the neurons was assessed over time. researchgate.net The results indicated that Tirilazad-treated cultures maintained a higher degree of viability for several hours longer than control suspensions. researchgate.net
| Cell Type | Experimental Focus | Key Finding | Reference |
|---|---|---|---|
| Rat and Human Embryonic Mesencephalic Neurons | Survival of dopamine (B1211576) (DA) neurons in culture | Tirilazad (0.3 µM) increased the number of tyrosine hydroxylase-immunopositive neurons by 140% in rat cultures compared to controls. | researchgate.net |
| Human Umbilical Vein Endothelial Cells | Superoxide production in anoxia-reoxygenation model | Demonstrated the ability of vascular endothelium to produce significant amounts of superoxide radicals. | ahajournals.org |
Assays for Lipid Peroxidation and Free Radical Scavenging
A primary proposed mechanism of Tirilazad is its ability to inhibit lipid peroxidation, a destructive process initiated by free radicals that damages cell membranes. patsnap.comnih.gov Consequently, a variety of assays have been employed to quantify this effect. These methods are designed to measure either the reduction in lipid peroxidation products or the direct scavenging of free radicals.
Tirilazad has been shown to be a potent inhibitor of iron-dependent lipid peroxidation. ahajournals.org It acts as a free radical scavenger, particularly for lipid peroxyl radicals, and also exhibits a membrane-stabilizing effect. ahajournals.orgnih.gov This dual action helps to prevent the propagation of lipid peroxidation within the cell membrane. nih.govscireproject.com
One method to assess lipid peroxidation involves measuring thiobarbituric acid-reactive substances (TBARS), which are byproducts of this process. nih.gov Another direct measurement technique is chemiluminescence/high-performance liquid chromatography (CL-HPLC), which can quantify specific lipid hydroperoxides like phosphatidylcholine hydroperoxide (PCOOH) and phosphatidylethanolamine (B1630911) hydroperoxide (PEOOH). ahajournals.org Studies using these assays have provided evidence that Tirilazad can reduce the levels of these damaging molecules. ahajournals.orgnih.gov For instance, in a primate model of subarachnoid hemorrhage, Tirilazad treatment significantly lowered PCOOH levels in cerebral arteries. ahajournals.org
In Vivo Experimental Methodologies
In vivo studies, conducted in living organisms, are essential for understanding the complex physiological effects of Tirilazad in a whole-system context. These studies often involve animal models of human diseases to evaluate the compound's efficacy and to monitor its impact on various physiological and neurological parameters.
Histopathological Evaluation Techniques (e.g., Neuronal Counts, Infarct Size Measurement)
Following an induced neurological injury in an animal model, histopathological examination of brain tissue is a critical method for assessing the extent of damage and the potential neuroprotective effects of Tirilazad. This involves microscopic analysis of tissue sections to quantify neuronal loss and the size of the infarct (an area of dead tissue).
A common technique is the use of staining methods, such as triphenyl tetrazolium chloride (TTC), to differentiate between infarcted and viable tissue. nih.gov Neuronal counts in specific brain regions, like the CA1 layer of the hippocampus, are also performed to assess the degree of neuronal preservation. researchgate.net
Systematic reviews and meta-analyses of preclinical studies have shown that Tirilazad can reduce infarct volume in animal models of stroke. nih.govfrontiersin.orgahajournals.org One meta-analysis of 18 studies found that Tirilazad reduced infarct volume by an average of 29.2%. nih.govfrontiersin.orgahajournals.org However, the translation of these findings to clinical trials has been challenging, with some human studies showing no significant effect of Tirilazad on infarct volume. nih.gov
| Animal Model | Evaluation Technique | Key Finding | Reference |
|---|---|---|---|
| Experimental Stroke (Meta-analysis of 18 studies) | Infarct volume measurement | Tirilazad reduced infarct volume by 29.2%. | nih.govahajournals.org |
| Rabbit model of focal cerebral ischemia | Infarct size (% hemisphere) | Combination of Tirilazad and mannitol (B672) significantly reduced infarct size compared to control. | researchgate.net |
| Primate model of subarachnoid hemorrhage | Angiography for vasospasm | Tirilazad significantly attenuated the degree of vasospasm in cerebral arteries. | ahajournals.org |
Physiological Monitoring (e.g., Cerebral Blood Flow, Tissue Hemoglobin Oxygen Saturation)
Continuous monitoring of physiological parameters is crucial in in vivo studies to understand the dynamic effects of Tirilazad on brain function and hemodynamics. This includes the measurement of cerebral blood flow (CBF) and tissue oxygenation.
Techniques to measure CBF can include the use of radiolabeled microspheres or thermal diffusion microprobes for continuous bedside monitoring. ahajournals.orgtouchneurology.com In dog models of severe acidotic ischemia, Tirilazad post-treatment was shown to improve the recovery of cerebral blood flow and oxygen consumption. ahajournals.org Monitoring of tissue hemoglobin oxygen saturation provides insights into the oxygen supply and demand in the brain tissue.
Assessment of Neurological Function in Animal Models
These scoring systems assess various aspects of motor function, sensory perception, and behavioral responses. A meta-analysis of animal studies of stroke demonstrated that Tirilazad improved neurobehavioral scores by 48.1%. nih.govfrontiersin.orgahajournals.org In a piglet model of hypoxic-ischemic brain injury, high-dose desmethyl tirilazad, a related compound, was found to improve neurological examination scores. nih.gov These functional assessments provide a critical link between the observed cellular and physiological effects of Tirilazad and its potential to improve clinical outcomes.
Translational Challenges and Future Directions in Tirilazad Mesylate Hydrate Research
Limitations of Preclinical Models in Predicting Outcomes
The journey of Tirilazad (B25892) from laboratory success to clinical disappointment underscores the inherent limitations of preclinical models in forecasting therapeutic outcomes in complex human neurological injuries. While animal models of focal ischemia and subarachnoid hemorrhage showed that Tirilazad could reduce infarct size and ameliorate vasospasm, these benefits did not translate effectively to patients. nih.govscirp.org This translational failure can be attributed, in large part, to fundamental differences in drug distribution and site of action between simplified animal models and human pathology.
A primary factor confounding the translation of Tirilazad's efficacy was its limited ability to cross the blood-brain barrier (BBB). ahajournals.org Tirilazad is a lipophilic compound that shows a high affinity for cell membranes, particularly those of the vascular endothelium. ahajournals.orgcambridge.org This characteristic causes the drug to become highly concentrated within the cerebral microvasculature rather than penetrating the brain parenchyma in significant amounts. ahajournals.orgoup.com
In many preclinical studies, the experimental injury itself may cause a substantial breakdown of the BBB, allowing for greater-than-normal drug entry into the brain tissue. oup.com This artificially enhanced penetration could lead to an overestimation of the drug's neuroprotective potential. In the clinical setting, where the extent and timing of BBB disruption are more variable, Tirilazad's poor intrinsic permeability likely prevented it from reaching therapeutic concentrations within the brain parenchyma, the site of neuronal injury. ahajournals.org This limitation is a critical consideration, as compounds intended for neuroprotection must be able to reach their target neurons to be effective.
The preferential localization of Tirilazad within the vascular endothelium suggests its primary site of action is the blood vessel wall, not the brain parenchyma. nih.govcambridge.org Its mechanism involves stabilizing endothelial cell membranes and protecting them from lipid peroxidation, which can help preserve vascular function, reduce edema, and maintain microvascular perfusion after an ischemic event. nih.govcambridge.orgoup.com While protecting the endothelium is a valid therapeutic goal, the failure of Tirilazad suggests that targeting the endothelium alone may be insufficient to confer significant neuroprotection in humans. nih.gov
Research comparing Tirilazad with newer antioxidants has further elucidated this issue. A study comparing the 21-aminosteroid U-74389G (an analogue of Tirilazad) with U-101033E, a pyrrolopyrimidine antioxidant with significantly improved potential to enter the brain parenchyma, demonstrated the importance of the target site. ahajournals.org While both agents protected cortical tissue, only the parenchyma-penetrating compound, U-101033E, was effective in protecting the basal ganglia from infarction. ahajournals.org This finding supports the concept that both the vascular endothelium and the brain parenchyma are important sources of free radicals and that targeting only the vasculature may not be enough to prevent neuronal death. ahajournals.org
| Compound | Class | Primary Site of Action | Blood-Brain Barrier Permeability | Neuroprotective Efficacy (Total Infarct Volume Reduction) |
|---|---|---|---|---|
| U-74389G (Tirilazad analogue) | 21-Aminosteroid | Microvasculature (Endothelium) | Low | 24% (nonsignificant) |
| U-101033E | Pyrrolopyrimidine | Brain Parenchyma | Improved | 51% (significant) |
Considerations of Blood-Brain Barrier Penetration in Efficacy
Evolution of Antioxidant Strategies in Neuroprotection
The challenges faced by Tirilazad and other first-generation antioxidants prompted an evolution in neuroprotective drug design. Researchers recognized that simply scavenging free radicals was not enough; the next generation of compounds needed to be more specific, potent, and capable of reaching the correct cellular compartments. nih.gov
Following the lazaroids, new classes of antioxidants with different mechanisms and properties were developed.
Pyrrolopyrimidines : This class of antioxidants, including compounds like U-101033E, was specifically designed to overcome the BBB limitations of the 21-aminosteroids. ahajournals.org Physiochemical studies indicated that these compounds have a significantly greater potential to enter the brain parenchyma, allowing them to exert their antioxidant effects directly within the brain tissue where neuronal damage occurs. ahajournals.org Their development marked a strategic shift toward targeting the parenchymal sites of injury.
Manganese Porphyrins (MnP's) : These compounds represent another significant advancement, acting as potent mimics of the endogenous antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.gov MnP's, such as MnTE-2-PyP⁵⁺, are designed to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide and peroxynitrite. nih.govresearchgate.net Their mechanism is catalytic, allowing a single molecule to neutralize many ROS molecules. Furthermore, research indicates that MnP's can modulate cellular redox-dependent signaling pathways, suppressing inflammatory and secondary immune responses, which offers a multi-faceted approach to neuroprotection beyond simple radical scavenging. nih.govmdpi.com
A central lesson from the Tirilazad trials was the critical importance of BBB penetration for neuroprotective agents. nih.govmdpi.com Subsequent drug design has focused heavily on creating molecules with physicochemical properties that facilitate entry into the CNS. Key strategies include:
Optimizing Lipophilicity and Molecular Size : Small, lipid-soluble molecules with a molecular mass generally below 400 Da are more likely to diffuse across the BBB. mdpi.com
Reducing Hydrogen Bonds : Compounds that form fewer hydrogen bonds are better able to pass through the lipid membranes of the BBB. mdpi.com
Utilizing Transporter-Mediated Uptake : Designing molecules that can be actively transported into the brain by endogenous solute carriers is another promising strategy. mdpi.com
The development of natural compounds, such as certain flavonoids and alkaloids, is also being explored, with assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) used to screen for candidates with high perfusion capacity. nih.govbohrium.com This focus on rational drug design aims to ensure that future neuroprotective agents can reach their intended targets within the brain parenchyma.
Development of Next-Generation Antioxidant Compounds (e.g., Pyrrolopyrimidines, MnPorphyrins)
Expanding Research Horizons for Tirilazad (Mesylate Hydrate)
Although large-scale clinical trials for stroke and subarachnoid hemorrhage were unsuccessful, the extensive research on Tirilazad provides valuable insights. While new clinical development of Tirilazad itself is unlikely, further investigation could still hold scientific value. Some older studies suggested that the lack of efficacy might have been related to dosing, noting that metabolic clearance was significantly different between genders, potentially leading to underdosing in women. nih.govresearchgate.netnih.gov
Exploration of Other Potential Therapeutic Applications (e.g., Antiviral Activities)
Recent research has highlighted the potential of tirilazad as an antiviral agent. medchemexpress.comtargetmol.com Studies have indicated its activity against certain viruses, including nCoV. medchemexpress.comtargetmol.com This discovery has broadened the therapeutic scope of tirilazad beyond its initial focus on neuroprotection and has prompted further investigation into its antiviral mechanisms. The exploration of tirilazad's antiviral properties is a burgeoning area of research, with the potential to repurpose this compound for infectious diseases.
Deeper Molecular and Cellular Pathway Elucidation
A more profound understanding of tirilazad's molecular and cellular interactions is crucial for overcoming its translational hurdles. While its primary mechanism is recognized as the inhibition of lipid peroxidation, the full spectrum of its effects at the cellular level is still being unraveled. targetmol.comscispace.com
Key Mechanistic Features of Tirilazad:
Lipid Peroxidation Inhibition: Tirilazad is a potent inhibitor of iron-dependent lipid peroxidation, acting as a free-radical scavenger of lipid peroxyl radicals. aginganddisease.org This action helps to protect cell membranes from oxidative damage, a key event in the secondary injury cascade of neurological insults. mdpi.com
Membrane Stabilization: Beyond scavenging free radicals, tirilazad helps to stabilize cellular membranes, which is critical in preventing the propagation of oxidative damage.
Neuroprotection: In preclinical models of ischemic stroke, tirilazad has been shown to reduce infarct volume and improve neurological scores. mdpi.comkarger.com
Future research will likely focus on identifying the specific signaling pathways modulated by tirilazad. Understanding how it interacts with various cellular components and signaling cascades, such as the Nrf2-ARE pathway which governs endogenous antioxidant responses, could provide insights into its variable efficacy and guide the development of more targeted therapeutic strategies. mdpi.com Elucidating these pathways may also reveal biomarkers that could help identify patient populations most likely to benefit from tirilazad treatment.
Investigation of Combination Therapies in Preclinical Settings
Given the multifaceted nature of neurological injuries, combination therapies that target different aspects of the injury cascade are a promising avenue of investigation. Preclinical studies have begun to explore the synergistic effects of tirilazad with other neuroprotective agents.
One notable example is the co-administration of tirilazad with cyclosporin (B1163) A (CsA). nih.gov Both compounds are substrates for the P-glycoprotein efflux pump at the blood-brain barrier. It is hypothesized that by competing for this efflux mechanism, their combined administration could enhance the brain penetration of both drugs. nih.gov
Another area of investigation involves combining tirilazad with agents that have different mechanisms of action. For instance, studies have explored its use with magnesium, a noncompetitive NMDA receptor antagonist. ahajournals.org This combination targets both oxidative stress (tirilazad) and excitotoxicity (magnesium), two major contributors to neuronal damage.
A preclinical study investigating the combination of tirilazad and magnesium chloride (MgCl2) with therapeutic hypothermia in a model of transient focal cerebral ischemia yielded significant neuroprotective effects. ahajournals.org The triple combination resulted in a substantial reduction in infarct volume compared to controls and to either therapy alone. aginganddisease.orgahajournals.org
Preclinical Combination Therapy Findings for Tirilazad:
| Combination Agent(s) | Animal Model | Key Findings |
| Magnesium Chloride (MgCl2) | Rat (transient focal cerebral ischemia) | Enhanced neuroprotective effect compared to either drug alone, reducing total infarct volume by 56%. ahajournals.org |
| Therapeutic Hypothermia + MgCl2 | Rat (transient focal cerebral ischemia) | Triple therapy reduced total infarct volume by 77%, with cortical infarction almost completely abolished. ahajournals.org |
These preclinical findings underscore the potential of combination therapies to enhance the therapeutic efficacy of tirilazad. Future research in this area will be critical for developing more effective treatment strategies for complex neurological conditions.
Q & A
Q. What is the primary mechanism of action of tirilazad mesylate hydrate in neuroprotection, and how is this evaluated experimentally?
Tirilazad inhibits lipid peroxidation, a key pathway in oxidative stress-induced neuronal damage. This is assessed using in vitro lipid peroxidation assays (e.g., malondialdehyde quantification via thiobarbituric acid reactive substances) and in vivo models of ischemia-reperfusion injury. For example, rodent models of transient middle cerebral artery occlusion (tMCAO) demonstrate reduced infarct volume with tirilazad pretreatment .
Q. How are preclinical models of ischemic stroke selected to evaluate tirilazad's efficacy?
Transient ischemia models (e.g., tMCAO in rats) are prioritized for tirilazad studies due to its mechanism targeting reperfusion injury. Permanent occlusion models show limited efficacy, highlighting the importance of model selection in study design . Dose-response curves in these models typically use 1.5–10 mg/kg intravenously, based on pharmacokinetic studies showing blood-brain barrier penetration and plasma half-life (~2–4 hours) .
Q. What methodologies are used to quantify tirilazad's impact on cerebral blood flow (CBF) and metabolism?
Single-photon emission computed tomography (SPECT) and positron emission tomography (PET) measure CBF changes, while cerebral oxygen metabolism (CMRO) is assessed via arteriovenous oxygen difference. Human volunteer studies show no significant CBF or CMRO alterations post-infusion, emphasizing the need for disease-specific models to observe therapeutic effects .
Advanced Research Questions
Q. How do conflicting results between animal studies and human trials inform tirilazad's translational potential?
While tirilazad reduces cortical infarction in rat tMCAO models by 30–40%, clinical trials in subarachnoid hemorrhage (SAH) and ischemic stroke show mixed outcomes. The NASCIS III trial revealed equivalent efficacy to methylprednisolone in spinal cord injury but highlighted timing-dependent effects (e.g., 48-hour dosing windows). Discrepancies arise from species-specific metabolism, injury heterogeneity, and delayed treatment initiation in humans .
Q. What role does cytochrome P450 3A (CYP3A) play in tirilazad metabolism, and how does this affect drug interactions?
CYP3A4/5 mediates tirilazad hydroxylation, with ketoconazole (a CYP3A inhibitor) reducing clearance by 50% and increasing bioavailability. Co-administration studies in humans require therapeutic drug monitoring to avoid toxicity. In vitro microsomal assays and crossover clinical trials are used to identify such interactions .
Q. How do gender differences in pharmacokinetics influence tirilazad dosing strategies?
Females exhibit 20–30% higher tirilazad clearance due to CYP3A4 variability and hormonal modulation. Phase I trials stratify participants by sex, with dose adjustments validated via population pharmacokinetic modeling. This is critical for SAH studies, where female predominance exists .
Q. What experimental approaches resolve contradictions in tirilazad's efficacy across injury types?
Meta-analyses of preclinical data (e.g., Sena et al., 2007) systematically evaluate variables like ischemia duration, species, and outcome measures. For instance, tirilazad shows efficacy in focal ischemia but not global models, guiding hypothesis refinement for targeted applications .
Q. How is tirilazad combined with other neuroprotectants to enhance therapeutic outcomes?
Synergy studies with hypothermia or NMDA receptor antagonists (e.g., MK-801) use factorial experimental designs. In rat models, co-administration improves motor recovery by 15–25% compared to monotherapy, assessed via Rotarod and Morris water maze tests .
Methodological Considerations
Q. What statistical frameworks are optimal for analyzing tirilazad's dose-response relationships?
Nonparametric tests (e.g., Wilcoxon-Mann-Whitney) handle skewed data in small cohorts, while Bayesian hierarchical models integrate heterogeneous datasets (e.g., combining SAH and stroke trials). Sensitivity analyses control for confounding variables like baseline NIHSS scores .
Q. How are biomarkers of oxidative stress validated in tirilazad studies?
Lipid peroxidation markers (e.g., 8-isoprostane, 4-hydroxynonenal) are quantified via ELISA or LC-MS/MS in cerebrospinal fluid. Correlation analyses with clinical outcomes (e.g., modified Rankin Scale) establish predictive validity, with thresholds defined via receiver operating characteristic curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
